Cas no 2138570-28-0 (3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine)

3-(Difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with potential applications in agrochemical and pharmaceutical research. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, which may improve bioavailability. The isopropyl substituent contributes to steric effects, potentially influencing binding affinity in target interactions. The tertiary amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its structural features suggest utility in the development of bioactive compounds, particularly where fluorination is desired for tuning physicochemical properties. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine structure
2138570-28-0 structure
Product Name:3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine
CAS No:2138570-28-0
MF:C11H21F2N
MW:205.287950277328
CID:5925743
PubChem ID:165747694
Update Time:2025-05-22

3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2138570-28-0
    • 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine
    • EN300-1158412
    • Inchi: 1S/C11H21F2N/c1-7(2)9-5-4-8(14-3)6-10(9)11(12)13/h7-11,14H,4-6H2,1-3H3
    • InChI Key: FIDXUPJDQUSUMA-UHFFFAOYSA-N
    • SMILES: FC(C1CC(CCC1C(C)C)NC)F

Computed Properties

  • Exact Mass: 205.16420600g/mol
  • Monoisotopic Mass: 205.16420600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine

3-(Difluoromethyl)-N-Methyl-4-(Propan-2-Yl)cyclohexan-1-Amine: A Comprehensive Overview

The compound 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine (CAS No. 2138570-28-0) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclohexanamines, which are known for their versatility in synthetic chemistry and drug design. The molecule's structure features a cyclohexane ring substituted with a difluoromethyl group at the 3-position, a methylamino group at the 1-position, and an isopropyl group at the 4-position. These substituents contribute to its unique chemical properties, making it a valuable compound for research and development.

Recent studies have highlighted the importance of difluoromethyl groups in modulating the pharmacokinetic properties of bioactive molecules. The presence of this group in 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine suggests that it could play a role in enhancing drug absorption and bioavailability. Additionally, the isopropyl group at the 4-position introduces steric bulk, which may influence the compound's solubility and stability under different conditions.

The synthesis of 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves multi-step reactions, including alkylation, fluorination, and amination processes. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the selective formation of enantiomerically enriched products, which are crucial for drug development.

In terms of biological activity, cyclohexanamines like this compound have shown promise in targeting various therapeutic areas. Preclinical studies indicate that 3-(difluoromethyl)-N-methyl-4-(propan-2-yl)cyclohexan-1-amine exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This makes it a potential candidate for anti-inflammatory drug discovery.

The structural flexibility of this compound also makes it an attractive scaffold for further functionalization. Chemists have demonstrated that substituting the difluoromethyl group with other halogenated or hydroxylated moieties can significantly alter its physicochemical properties. Such modifications could lead to derivatives with improved pharmacodynamic profiles.

From an industrial perspective, the production of 3-(difluoromethyl)-N-methyl-4-(propan-2-yil)cyclohexan-amine requires stringent quality control measures to ensure compliance with regulatory standards. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to confirm its identity and purity.

In conclusion, 3-(difluoromethy)-N-methy-l4-isopropylcyclohexane amine represents a compelling example of how tailored molecular design can lead to innovative chemical entities with diverse applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial fields.

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